An In-Depth Technical Guide to Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a dicarbonyl compound featuring a substituted cyclohexane ring, a structural motif of significant interest in medicinal chemistry. Its versatile functionality, comprising a ketone and a β-keto ester, renders it a valuable synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via Claisen condensation, its physicochemical properties, and a discussion of its potential applications in the realm of drug discovery and development.
Chemical Structure and Properties
The chemical structure of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is characterized by a cyclohexane ring with two methyl groups at the C4 position and a ketone at the C2 position. An ethyl oxoacetate group is attached to the C1 position of the cyclohexanone ring.
Table 1: Physicochemical Properties of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate | - |
| CAS Number | 412019-00-2 | , |
| Molecular Formula | C₁₂H₁₈O₄ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate. |
Spectroscopic Data:
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¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), singlets for the two methyl groups, and a series of multiplets for the cyclohexyl ring protons.
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¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the ester carbon, the quaternary carbon bearing the methyl groups, and the various methylene carbons of the cyclohexane ring.
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IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
The primary synthetic route to Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is the Claisen condensation of 4,4-dimethylcyclohexanone with diethyl oxalate. This reaction is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-keto esters.
The reaction proceeds via the formation of an enolate from 4,4-dimethylcyclohexanone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired product.
Caption: Synthetic workflow for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.
Experimental Protocol: Claisen Condensation
This protocol describes a representative procedure for the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.
Materials:
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4,4-Dimethylcyclohexanone
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Diethyl oxalate
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Sodium metal
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Anhydrous ethanol
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Diethyl ether
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Dilute hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.
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Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.
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Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of 4,4-dimethylcyclohexanone in anhydrous ethanol dropwise. Following this, add diethyl oxalate dropwise, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
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Workup: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.
Applications in Chemical Synthesis and Drug Discovery
While specific applications of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate in drug development are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The presence of multiple reactive sites allows for a variety of chemical transformations to generate diverse molecular scaffolds.
The cyclohexanone moiety is a common feature in many biologically active compounds. Derivatives of cyclohexanone have been explored for various therapeutic applications, including as anticancer and antimicrobial agents.
The β-keto ester functionality is a particularly useful synthetic handle. It can be readily alkylated, acylated, or used in condensation reactions to introduce further complexity. For instance, it can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.
Caption: Potential synthetic pathways and applications of the title compound.
Conclusion
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a synthetically accessible dicarbonyl compound with significant potential as an intermediate in organic synthesis and medicinal chemistry. While detailed biological studies on this specific molecule are limited, its structural features and the known activities of related compounds suggest that it could be a valuable starting material for the development of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological properties by researchers in the field of drug discovery.
References
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NextSDS. (4,4-Dimethyl-2-oxo-cyclohexyl)-oxo-acetic acid ethyl ester. Retrieved from [Link]
- Kozioł, A., et al. (2018).
- Manikandan, A., et al. (2020). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
